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Compound of Interest

Compound Name: Texas Red

Cat. No.: B559581

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Texas
Red, a bright red fluorescent dye, in flow cytometry. Texas Red is a valuable tool for identifying
and quantifying cell populations, analyzing the cell cycle, and assessing apoptosis. Its spectral
properties make it suitable for inclusion in multicolor flow cytometry panels, though careful
consideration of instrument configuration and compensation is crucial.

Spectral Properties and Instrument Configuration

Texas Red is a rhodamine derivative characterized by its excitation and emission spectra in the
red region of the visible spectrum. This allows for its use in conjunction with commonly used
blue and green fluorochromes.

Table 1: Quantitative Properties of Texas Red
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Property Value Reference
Excitation Maximum ~595 nm [1112]
Emission Maximum ~615 nm [1][2]

561 nm (Yellow-Green) or 594

nm (Helium-Neon)

Recommended Laser

Excitation: 561/14 nm,
Emission: 615/25 nm

Common Filter Set

Note: Optimal laser and filter combinations may vary depending on the specific flow cytometer
configuration. It is recommended to consult your instrument's manual or a technical specialist.

Antibody Conjugation with Texas Red

While pre-conjugated antibodies are widely available, researchers may need to conjugate a
primary antibody of interest to Texas Red. The following protocol provides a general guideline
for antibody conjugation. Commercial kits are also available and may offer a more streamlined
process.

Protocol 1: Texas Red Antibody Conjugation

Materials:

o Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
o Texas Red-X, succinimidyl ester

e Anhydrous dimethylformamide (DMF)

 Dialysis tubing or spin column (e.g., Sephadex G-25)
 Dialysis buffer (e.g., PBS)

» Reaction tubes

e Pipettes and tips
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Procedure:

e Prepare the Antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-
free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will interfere with the
conjugation reaction.

o Prepare Texas Red Solution: Immediately before use, dissolve Texas Red-X, succinimidyl
ester in anhydrous DMF to a concentration of 5 mg/mL.

o Conjugation Reaction: a. Add 5 pL of the 5 mg/mL Texas Red-X/DMF solution for each
milligram of antibody. b. Incubate the reaction mixture for 1 hour at room temperature,
protected from light.

 Purification: a. Remove unconjugated Texas Red by dialysis against PBS at 4°C. Change
the dialysis buffer several times over 24 hours. b. Alternatively, use a spin column (e.g.,
Sephadex G-25) to separate the conjugated antibody from the free dye, which can prevent
dilution of the antibody.[3]

o Storage: Store the Texas Red-conjugated antibody at 4°C, protected from light. For long-
term storage, consider adding a preservative like sodium azide.
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Figure 1: Workflow for conjugating a primary antibody to Texas Red.

Immunophenotyping using Texas Red-Conjugated

Antibodies

Immunophenotyping involves identifying and quantifying cell populations based on the

expression of specific cell surface or intracellular markers.

Protocol 2: Cell Surface Staining for

Immunophenotyping
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Materials:

» Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

o Texas Red-conjugated primary antibody

» Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

e 12 x 75 mm flow cytometry tubes

e Centrifuge

e Flow cytometer

Procedure:

o Cell Preparation: Prepare a single-cell suspension with a concentration of 1 x 10° cells/mL.

 Staining: a. Aliquot 100 pL of the cell suspension (1 x 10° cells) into a flow cytometry tube. b.
Add the predetermined optimal concentration of the Texas Red-conjugated antibody. c.
Incubate for 20-30 minutes at 4°C in the dark.

e Washing: a. Add 2 mL of staining buffer to the tube. b. Centrifuge at 300-400 x g for 5
minutes. c. Decant the supernatant. d. Repeat the wash step twice.

» Resuspension: Resuspend the cell pellet in 500 pL of staining buffer.

¢ Acquisition: Analyze the cells on a flow cytometer equipped with the appropriate lasers and
filters for Texas Red detection.
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Figure 2: Experimental workflow for cell surface immunophenotyping.

Cell Cycle Analysis

Flow cytometry can be used to determine the distribution of cells in different phases of the cell
cycle (GO/G1, S, and G2/M) based on DNA content. While DNA dyes like propidium iodide (PI)
or DAPI are primarily used for this, a Texas Red-conjugated antibody against a proliferation
marker like Ki-67 can be used in conjunction with a DNA dye to provide more detailed
information.

Protocol 3: Cell Cycle Analysis with Ki-67 and PI

Materials:
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e Single-cell suspension

+ Texas Red-conjugated anti-Ki-67 antibody

e 70% cold ethanol

e Propidium lodide (PI) staining solution (containing RNase A)
 Staining Buffer

e Flow cytometry tubes

e Centrifuge

o Flow cytometer

Procedure:

o Cell Fixation: a. Harvest and wash 1-2 x 10° cells with PBS. b. Resuspend the cell pellet in
500 pL of PBS. c. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. d.
Incubate at -20°C for at least 2 hours (or overnight).

« Intracellular Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes. b. Decant the
ethanol and wash the cells twice with staining buffer. c. Resuspend the cell pellet in 100 pL
of staining buffer. d. Add the Texas Red-conjugated anti-Ki-67 antibody. e. Incubate for 30
minutes at room temperature in the dark. f. Wash the cells once with staining buffer.

o DNA Staining: a. Resuspend the cell pellet in 500 uL of PI staining solution. b. Incubate for
30 minutes at room temperature in the dark.

o Acquisition: Analyze the cells on a flow cytometer. Texas Red fluorescence (Ki-67) should be
measured in the appropriate channel, and Pl fluorescence in the channel designated for it
(typically excited by a 488 nm laser and detected around 617 nm).

Apoptosis Detection

Apoptosis, or programmed cell death, can be detected using flow cytometry. A common method
involves staining for phosphatidylserine (PS) externalization with Annexin V and for membrane
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integrity with a viability dye like Propidium lodide (PI). A Texas Red-conjugated antibody

against an apoptosis-related protein (e.g., cleaved Caspase-3) can be used in a

multiparametric panel.

Protocol 4: Apoptosis Detection with Annexin V and a
Texas Red-Conjugated Antibody

Materials:

Single-cell suspension

FITC-conjugated Annexin V

Texas Red-conjugated antibody against an apoptotic marker
Propidium lodide (PI)

1X Annexin V Binding Buffer

Flow cytometry tubes

Centrifuge

Flow cytometer

Procedure:

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include a
negative control (untreated cells).

Staining: a. Wash 1-5 x 10° cells with cold PBS. b. Resuspend the cells in 100 pL of 1X
Annexin V Binding Buffer. c. Add 5 pL of FITC-Annexin V and the predetermined optimal
concentration of the Texas Red-conjugated antibody. d. Incubate for 15 minutes at room
temperature in the dark.

Viability Staining: a. Add 400 pL of 1X Annexin V Binding Buffer. b. Add 5 pL of PI (100
pg/mL stock).
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e Acquisition: Analyze the cells immediately on a flow cytometer.

Table 2: Interpretation of Apoptosis Assay Results

Texas Red-

Annexin V-FITC PI . Cell Population
Antibody

Negative Negative Varies Live cells

Positive Negative Varies Early apoptotic cells
Late

Positive Positive Varies apoptotic/necrotic
cells

Negative Positive Varies Necrotic cells

Multicolor Flow Cytometry and Compensation

When using Texas Red in a multicolor panel, spectral overlap with other fluorochromes,
particularly those with emissions in the orange-red spectrum (e.g., PE), must be corrected
through a process called compensation.

Key Considerations for Compensation:

» Single-Stained Controls: For each fluorochrome in the panel, including Texas Red, a single-
stained control sample (cells or compensation beads) must be prepared.

e Brightness: The positive signal in the compensation control should be at least as bright as
the signal expected in the experimental samples.

» Autofluorescence: An unstained control is necessary to determine the background

fluorescence of the cells.

o Tandem Dyes: If using tandem dyes like PE-Texas Red, a specific compensation control for

that exact tandem dye must be used.
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Figure 3: Logical workflow for setting up compensation in multicolor flow cytometry.

By following these protocols and considering the principles of multicolor panel design and
compensation, researchers can effectively utilize Texas Red as a reliable fluorochrome for a
variety of flow cytometry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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